Product packaging for 1-(2-Methoxypyridin-4-yl)propan-2-one(Cat. No.:CAS No. 1532631-84-7)

1-(2-Methoxypyridin-4-yl)propan-2-one

Cat. No.: B3010760
CAS No.: 1532631-84-7
M. Wt: 165.192
InChI Key: CZOXAEJHRIZNRX-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)propan-2-one is a chemical compound featuring a methoxypyridine moiety, a privileged structure in drug discovery . This compound serves as a versatile synthetic intermediate and building block for the design of novel bioactive molecules. Researchers value this scaffold for its potential application in medicinal chemistry, particularly because methoxypyridine motifs have been demonstrated to improve key physicochemical properties in drug candidates, such as aqueous solubility, and contribute to potent biological activity . For instance, structurally related methoxypyridine-derived compounds have been explored as potent gamma-secretase modulators (GSMs) for Alzheimer's disease research, showing efficacy in reducing Aβ42 peptide levels in vitro and in vivo models . The presence of the methoxypyridine group and the propan-2-one backbone offers multiple sites for chemical modification, making it a valuable substrate for structure-activity relationship (SAR) studies and the synthesis of more complex target molecules. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B3010760 1-(2-Methoxypyridin-4-yl)propan-2-one CAS No. 1532631-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)5-8-3-4-10-9(6-8)12-2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOXAEJHRIZNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Methoxypyridin 4 Yl Propan 2 One and Its Advanced Analogues

Retrosynthetic Analysis of the 1-(2-Methoxypyridin-4-yl)propan-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the analysis begins by identifying key bonds that can be disconnected to reveal logical precursors.

A primary disconnection can be made at the C-C bond between the pyridine (B92270) ring and the propan-2-one side chain. This suggests two main synthons: a nucleophilic 2-methoxypyridin-4-yl anion equivalent and an electrophilic acetone (B3395972) equivalent, or vice versa. Another key disconnection targets the ether linkage of the methoxy (B1213986) group, suggesting a 2-hydroxypyridine (B17775) derivative as a precursor. Further disassembly of the pyridine ring itself can lead to acyclic precursors, often involving condensation reactions. This systematic deconstruction provides a roadmap for various potential synthetic routes. amazonaws.com

Disconnection Synthon 1 Synthon 2 Potential Reagents
Pyridyl-Side Chain C-C Bond2-Methoxypyridin-4-yl anionAcetone electrophile4-Lithiated-2-methoxypyridine + Acetylating agent (e.g., acetyl chloride)
Pyridyl-Side Chain C-C Bond2-Methoxypyridin-4-yl cationAcetone enolate4-Halogenated-2-methoxypyridine + Acetone enolate
Methoxy C-O Bond2-Hydroxypyridin-4-yl derivativeMethylating agent1-(2-Hydroxypyridin-4-yl)propan-2-one + Methyl iodide

Direct Synthesis Routes to this compound

Direct synthesis aims to construct the target molecule in a few straightforward steps. One common approach involves the reaction of 4-methyl-2-methoxypyridine with a suitable acetylating agent. For instance, treating 4-methylpyridine (B42270) with acetic anhydride (B1165640) and a catalytic amount of acetyl chloride can yield 1-(pyridin-4-yl)propan-2-one. prepchem.com A similar strategy can be envisioned for the 2-methoxy substituted analogue.

Another direct route could involve the reaction of a 2-methoxypyridine (B126380) derivative with an acetone enolate or its equivalent. For example, a palladium-catalyzed cross-coupling reaction between a 4-halo-2-methoxypyridine and a tin or boron-based acetone enolate derivative could form the desired C-C bond.

Synthetic Transformations Involving the 2-Methoxypyridin-4-yl Moiety and Propan-2-one Unit

Another approach is the Guareschi-Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-diketone to produce highly substituted 2-pyridones. beilstein-journals.org These pyridones can then be further functionalized. Modern methods, such as copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, offer a modular route to highly substituted pyridines. nih.gov

Method Reactants Product Type
Hantzsch Synthesisβ-Ketoester, Aldehyde, Ammonia (B1221849)Dihydropyridine (B1217469) (oxidized to pyridine)
Guareschi-Thorpe CondensationCyanoacetamide, 1,3-Diketone2-Pyridone
Copper-Catalyzed Cross-CouplingAlkenylboronic acid, α,β-Unsaturated ketoxime O-pentafluorobenzoateSubstituted Pyridine

The 2-methoxy group is typically introduced via nucleophilic aromatic substitution (SNAAr) on a suitable 2-halopyridine precursor. The reaction of 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with sodium methoxide (B1231860) is a common and effective method. google.com The presence of activating groups on the pyridine ring can facilitate this substitution.

Alternatively, the methoxy group can be installed starting from a 2-pyridone. The pyridone tautomer can be O-alkylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Palladium-catalyzed coupling reactions of 2-halopyridines with alcohols have also emerged as a versatile method for preparing pyridine ethers. researchgate.net

Attaching the propan-2-one side chain to the 4-position of the 2-methoxypyridine ring is a critical step. One strategy involves the reaction of a 4-lithiated or 4-Grignard derivative of 2-methoxypyridine with an acetylating agent such as acetyl chloride or acetic anhydride.

Another common method is the oxidation of a corresponding secondary alcohol, 1-(2-methoxypyridin-4-yl)propan-2-ol. This oxidation can be achieved using a variety of reagents, including chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like the Swern or Dess-Martin periodinane oxidation. The precursor alcohol can be synthesized by reacting a 4-formyl-2-methoxypyridine with a methyl Grignard reagent.

Side-chain reactions of substituted pyridines, particularly those with alkyl groups at the 2- or 4-positions, can also be utilized. The benzylic-like protons of a 4-methyl group on the pyridine ring are acidic and can be deprotonated with a strong base to form a carbanion, which can then react with an electrophile like an acetylating agent. pearson.com

Enantioselective Synthesis Strategies for Chiral Derivatives of this compound

Introducing chirality into derivatives of this compound can be achieved through several enantioselective strategies. One approach is the asymmetric reduction of the ketone to a chiral alcohol using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

For instance, the asymmetric reduction of a prochiral ketone can be accomplished using alcohol dehydrogenases, providing high enantiomeric excess under mild conditions. Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. For example, a chiral auxiliary attached to the nitrogen of the pyridine ring could influence the facial selectivity of a nucleophilic attack on the ketone.

Another strategy involves the enantioselective construction of the side chain itself. This could be achieved through a chiral-ligand-controlled addition of a methyl group to a 4-acetyl-2-methoxypyridine derivative. The use of chiral catalysts in multicomponent reactions to form chiral pyran and thiopyran derivatives showcases the potential of organocatalysis in generating enantiomerically enriched heterocyclic compounds. mdpi.com

Strategy Description Example
Asymmetric ReductionReduction of the ketone to a chiral alcohol using a chiral catalyst or enzyme.Asymmetric hydrogenation of the ketone using a Ru-BINAP catalyst.
Chiral AuxiliaryA chiral group is temporarily incorporated to control stereochemistry, then removed.Use of a chiral amine to form a chiral imine intermediate, followed by diastereoselective reduction.
Enantioselective AdditionAddition of a nucleophile to the carbonyl group under the control of a chiral ligand.Enantioselective addition of a methyl group to a 4-acetylpyridine (B144475) derivative using a chiral zinc complex.

Cascade and Multi-Component Reaction Approaches to this compound Analogues

The development of efficient and atom-economical synthetic routes is a cornerstone of modern organic chemistry. Cascade and multi-component reactions (MCRs) have emerged as powerful strategies for the construction of complex molecular architectures, such as those found in advanced analogues of this compound, from simple precursors in a single operation. These approaches minimize waste, reduce reaction times, and often allow for the generation of diverse molecular libraries. While specific MCRs for the direct synthesis of this compound are not extensively documented, several established methodologies for the synthesis of substituted pyridines can be adapted to produce its analogues.

One prominent strategy involves the multicomponent synthesis of 2,4,6-trisubstituted pyridines through a dehydrogenative coupling reaction. In a notable example, various benzyl (B1604629) alcohols and aryl methyl ketones react with ammonium (B1175870) acetate (B1210297) as the nitrogen source, catalyzed by hydroxyapatite-supported palladium nanoparticles, to yield trisubstituted pyridines. nih.gov This acceptorless alcohol dehydrogenation pathway offers a green and efficient route to functionalized pyridines. The reaction proceeds through the initial oxidation of the alcohol to an aldehyde, which then undergoes condensation with the ketone to form an α,β-unsaturated ketone. Concurrently, a second molecule of the ketone reacts with ammonium acetate to generate an enamine, which then participates in a cascade reaction with the α,β-unsaturated ketone to form the final pyridine product. nih.gov

A hypothetical application of this methodology for the synthesis of an analogue of this compound could involve the reaction of a suitably substituted alcohol and a ketone. For instance, the reaction of 1-(2-methoxyphenyl)ethanol (B80116) with acetone and ammonium acetate under palladium catalysis could potentially yield a 2-(2-methoxyphenyl)-4-methyl-6-phenylpyridine, a structural analogue. The versatility of this method allows for the incorporation of various functional groups on both the alcohol and ketone components, providing access to a wide range of substituted pyridine cores.

The Hantzsch pyridine synthesis, a classic multi-component reaction, also presents a viable, albeit indirect, route to analogues. researchgate.netmdpi.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. researchgate.net While this method traditionally yields symmetrically substituted pyridines, modifications have been developed to allow for the synthesis of unsymmetrical derivatives. For the synthesis of analogues of this compound, one could envision a modified Hantzsch reaction where one of the β-ketoester components is replaced with a precursor that would ultimately provide the propan-2-one side chain.

Another powerful MCR is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. researchgate.netchim.it One-pot modifications of this reaction, combining a 1,3-dicarbonyl compound, ammonia, and an alkynone, have been developed to enhance its efficiency and regioselectivity. acsgcipr.org This approach could be adapted to synthesize analogues by carefully selecting the enamine and ethynylketone precursors to incorporate the desired methoxy and propanone functionalities on the resulting pyridine ring.

Furthermore, cascade reactions involving enaminones as key intermediates have been utilized for the synthesis of highly functionalized pyridines. For example, a copper(II)-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines has been reported to produce 3-acylpyridines and pyridine-3-carboxylates. nih.gov The mechanism involves the in-situ formation of an enone intermediate from the saturated ketone, followed by a [3+3] annulation with the enaminone through a sequence of Michael addition, aldol-type condensation, and oxidative aromatization. nih.gov This strategy highlights the potential of using readily available ketones to construct complex pyridine systems.

While direct, single-step cascade or multi-component syntheses of this compound remain an area for further exploration, the existing methodologies for constructing substituted pyridines provide a strong foundation for the development of such routes for its advanced analogues. The adaptability of these reactions to a variety of substrates offers the potential to create a diverse range of pyridylpropanone derivatives for further investigation.

Table 1: Overview of Selected Multi-Component Reactions for Pyridine Synthesis

Reaction Name Reactants Key Features Potential for Analogue Synthesis
Dehydrogenative Coupling Alcohol, Ketone, Ammonium Acetate Palladium-catalyzed, Green methodology, Forms trisubstituted pyridines nih.gov High potential by varying alcohol and ketone substrates.
Hantzsch Pyridine Synthesis Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate Forms dihydropyridine intermediate, Requires subsequent oxidation researchgate.netmdpi.com Moderate potential through modified substrates and reaction conditions.
Bohlmann-Rahtz Pyridine Synthesis Enamine, Ethynylketone Forms 2,3,6-trisubstituted pyridines, One-pot modifications available researchgate.netchim.itacsgcipr.org High potential through tailored enamine and alkynone precursors.
Cascade Reaction of Ketones with Enaminones Saturated Ketone, Enaminone Copper-catalyzed, Forms 3-acylpyridines, Involves in-situ enone formation nih.gov Moderate potential for introducing acyl groups, requiring further modification for the specific target structure.

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Methoxypyridin 4 Yl Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise structure of 1-(2-Methoxypyridin-4-yl)propan-2-one in solution. Through one-dimensional (¹H, ¹³C) and advanced two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides critical information regarding the electronic environment and connectivity of protons within the molecule. The analysis of chemical shifts (δ), signal multiplicities, and scalar coupling constants (J) allows for the assignment of each proton.

Based on established data for 2-methoxypyridine (B126380) and related pyridyl ketones, the predicted ¹H NMR spectral data for this compound in a solvent like CDCl₃ are detailed below. chemicalbook.comchemicalbook.com The pyridine (B92270) ring protons are expected in the aromatic region, with the methoxy (B1213986) and propanone protons appearing in the upfield aliphatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Pyridine) ~8.15 Doublet (d) ~5.5
H-5 (Pyridine) ~6.85 Doublet of Doublets (dd) ~5.5, 1.5
H-3 (Pyridine) ~6.75 Doublet (d) ~1.5
CH₂ (Methylene) ~3.70 Singlet (s) N/A
OCH₃ (Methoxy) ~3.92 Singlet (s) N/A

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms or functional groups.

The predicted chemical shifts for this compound are presented below, referencing data from analogous structures. rsc.org The carbonyl carbon (C=O) is expected to be the most downfield signal, while the carbons of the pyridine ring appear in the aromatic region. The aliphatic carbons of the methoxy and propanone groups resonate at higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone) ~207.0
C-2 (Pyridine) ~164.0
C-6 (Pyridine) ~149.5
C-4 (Pyridine) ~148.0
C-5 (Pyridine) ~110.0
C-3 (Pyridine) ~105.0
OCH₃ (Methoxy) ~53.5
CH₂ (Methylene) ~48.0

Advanced 2D NMR Techniques for Structural Assignment

To confirm the assignments made from 1D NMR spectra and to establish definitive through-bond and through-space correlations, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would verify the scalar coupling network between protons. Key expected correlations include the coupling between adjacent pyridine protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and their attached carbons. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-6 with C-6, OCH₃ protons with the OCH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. Expected key correlations would include:

The methylene (B1212753) (CH₂) protons to the ketone carbonyl (C=O) and to pyridine carbons C-3, C-4, and C-5.

The methyl ketone (CH₃) protons to the methylene carbon (CH₂) and the carbonyl carbon (C=O).

The methoxy (OCH₃) protons to the C-2 carbon of the pyridine ring.

The H-3 and H-5 protons to the C-4 carbon, confirming the attachment point of the side chain.

Variable Temperature NMR Studies for Conformational Dynamics

The single C-C bond connecting the propanone side chain to the pyridine ring allows for rotational freedom, potentially leading to the existence of different conformational isomers in solution. rsc.org Variable Temperature (VT) NMR spectroscopy is a powerful tool to investigate such dynamic processes. acs.org

By acquiring ¹H or ¹³C NMR spectra over a range of temperatures, one can observe changes in the spectral lineshapes. rsc.org If the rotation around the C4-CH₂ bond is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single time-averaged peak. nih.gov Analysis of the coalescence temperature allows for the calculation of the free energy barrier (ΔG‡) for the rotational process, providing valuable insight into the molecule's conformational flexibility. acs.orgrsc.org

Vibrational Spectroscopy Studies: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.

Analysis of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound would be characterized by distinct bands corresponding to the vibrations of its constituent parts: the substituted pyridine ring, the ketone group, and the methoxy group.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR/Raman)
Ketone C=O Stretch 1710 - 1725 Strong / Medium
Pyridine Ring C=C, C=N Ring Stretching 1580 - 1610 Strong / Strong
Pyridine Ring Ring Breathing / Bending 990 - 1050 Medium / Strong
Methoxy C-O Stretch 1230 - 1260 Strong / Medium
Methoxy/Alkyl C-H Stretch (sp³) 2850 - 3000 Medium / Medium
Pyridine Ring C-H Stretch (sp²) 3010 - 3100 Medium / Strong

The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration of the ketone, typically found around 1715 cm⁻¹. The various C=C and C=N stretching modes of the substituted pyridine ring would appear in the 1400-1610 cm⁻¹ region. muni.cz A strong band corresponding to the asymmetric C-O stretching of the methoxy group is also anticipated around 1245 cm⁻¹. The Raman spectrum would be particularly useful for observing the symmetric pyridine ring breathing modes, which often give strong, sharp signals.

Correlation with Computational Vibrational Frequencies

The interpretation of experimental vibrational spectra (Infrared and Raman) is greatly enhanced by correlation with theoretical calculations. For pyridine derivatives, computational methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to predict molecular structures and vibrational frequencies. nih.govresearchgate.net

Typically, the geometry of the molecule is first optimized using a chosen theoretical level, for instance, the B3LYP functional with a basis set like 6-311++G(d,p). nih.govnih.gov Following optimization, the vibrational frequencies are calculated. The resulting theoretical frequencies are often systematically higher than the experimental values due to the calculations assuming a harmonic oscillator model in the gaseous state. To achieve a better alignment with experimental data obtained from solid or liquid states, the computed frequencies are uniformly scaled by a scaling factor, which is typically around 0.961 for the B3LYP method. nih.gov

For a molecule like this compound, the vibrational modes can be assigned to specific functional groups. Key vibrational modes would include:

Pyridine Ring Vibrations: C-H stretching, C-C and C-N ring stretching modes, and in-plane and out-of-plane ring deformation modes. Pyridine ring stretching vibrations are typically observed in the 1470-1630 cm⁻¹ region. asianpubs.org

Carbonyl Group Vibration: The C=O stretching frequency is a strong, characteristic band, typically found in the 1700-1740 cm⁻¹ range for aliphatic ketones.

Aliphatic Chain Vibrations: C-H stretching (symmetric and asymmetric) of the methyl and methylene groups, as well as bending and rocking modes.

Methoxy Group Vibrations: C-O stretching and CH₃ rocking and stretching modes.

The correlation between scaled theoretical frequencies and experimental band positions allows for a confident assignment of each observed vibrational band to a specific molecular motion, providing a detailed understanding of the molecule's dynamic structure. nih.gov

Table 1: Illustrative Correlation of Experimental vs. Scaled Computational Vibrational Frequencies for a Substituted Pyridine Note: This table is a representative example based on typical values for similar structures, as specific experimental data for the title compound is not available.

Experimental Frequency (cm⁻¹)Scaled Computational Frequency (cm⁻¹)Vibrational Assignment
~3060~3055Aromatic C-H Stretch
~2950~2945Aliphatic C-H Stretch
~1715~1710C=O Stretch
~1610~1605Pyridine Ring Stretch
~1480~1475Pyridine Ring Stretch
~1250~1245C-O-C Asymmetric Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. elte.hu The absorption of this high-energy radiation promotes electrons from occupied molecular orbitals (like σ, π, and non-bonding n orbitals) to unoccupied anti-bonding orbitals (σ* and π). libretexts.org For organic molecules containing chromophores—functional groups with valence electrons of low excitation energy—the most common transitions are π → π and n → π*. libretexts.org

The structure of this compound contains two primary chromophores: the 2-methoxypyridine ring and the carbonyl group (C=O).

π → π Transitions:* These are high-energy, high-intensity transitions associated with the π-electron system of the pyridine ring. The conjugation within the aromatic ring results in strong absorption, typically in the near-UV region (200-400 nm). elte.hu

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen of the carbonyl group and the nitrogen of the pyridine ring) to an anti-bonding π* orbital. youtube.com Compared to π → π* transitions, n → π* transitions are lower in energy (occur at longer wavelengths) and are significantly less intense. libretexts.org For ketones, this absorption is often a weak band observed above 300 nm.

The combination of the pyridine ring and the ketone functionality would be expected to produce a complex UV-Vis spectrum with at least two distinct absorption bands, corresponding to these different electronic transitions. Studies on related 2-methoxypyridine derivatives have attributed observed emission bands to π-π* electronic transitions involving the entire molecular electronic system. researchgate.net

Table 2: Expected Electronic Transitions for this compound Note: This table presents expected transitions based on the functional groups present. Specific λmax values require experimental measurement.

Transition TypeAssociated ChromophoreExpected Wavelength (λmax) RangeExpected Intensity (ε)
π → π2-Methoxypyridine Ring200-280 nmHigh
n → πCarbonyl Group (C=O)> 280 nmLow

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). chemguide.co.uklibretexts.org This molecular ion is often energetically unstable and undergoes fragmentation into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk

For this compound (molar mass: 165.19 g/mol ), the molecular ion peak would be expected at m/z = 165. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and acylium ions. Two primary fragmentation pathways are likely:

Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org Cleavage between the carbonyl carbon and the methylene bridge would generate a stable acylium ion [CH₃CO]⁺ at m/z = 43 . This is often the base peak (most intense peak) in the spectrum of methyl ketones. libretexts.org The other fragment would be a (2-methoxypyridin-4-yl)methyl radical.

Benzylic-type Cleavage: Cleavage of the bond between the methylene group and the pyridine ring is also highly probable, as it would lead to the formation of a stable (2-methoxypyridin-4-yl)methyl cation (a pyridinium-stabilized carbocation). This would result in a fragment ion at m/z = 122 . The loss of pyridine from substituted benzylpyridinium ions is a known fragmentation pathway. researchgate.net

Further fragmentation of the m/z 122 ion could occur, but the peaks at m/z 165 (M⁺•), 122, and 43 would be the most significant for elucidating the structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Ion StructureFragmentation Pathway
165[C₉H₁₁NO₂]⁺•Molecular Ion (M⁺•)
122[C₇H₈NO]⁺Benzylic-type Cleavage
43[CH₃CO]⁺Alpha-Cleavage (Acylium ion)

Single Crystal X-ray Diffraction Analysis of this compound and its Analogues

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate data on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that dictate the crystal packing. While the specific crystal structure for the title compound is not publicly available, analysis of closely related 2-methoxypyridine and 4-substituted pyridine analogues provides a strong basis for predicting its structural characteristics. researchgate.netnih.gov

X-ray analysis of analogous structures, such as 4,4′-dimethoxy-2,2′-bipyridine and other substituted 2-methoxypyridines, reveals common geometric features. researchgate.netnih.govrsc.org The pyridine ring is expected to be largely planar, but substitution can cause slight distortions. A key parameter is the torsion angle between the plane of the pyridine ring and its substituents. In one complex with a 4-substituted 2-methoxypyridine core, the phenyl ring at the 4-position was twisted significantly relative to the pyridine ring, with a torsion angle of approximately -41.9°. researchgate.net This indicates that the propan-2-one side chain in the title compound may not be coplanar with the pyridine ring.

Bond lengths within the pyridine ring are expected to be intermediate between typical C-C single and C=C double bonds, reflecting its aromatic character. researchgate.net The C-O bond lengths of the methoxy group and the C=O bond of the ketone would be consistent with standard values for these functional groups.

Table 4: Representative Bond Lengths and Angles from Analogous Substituted Pyridine Structures Note: These values are drawn from published crystal structures of similar compounds (e.g., substituted 2-methoxypyridines) to illustrate expected parameters.

ParameterTypical ValueSource Analogue Class
Pyridine C-N Bond Length~1.34 Å2-Methoxypyridine derivatives researchgate.net
Pyridine C-C Bond Length1.37 - 1.39 Å2-Methoxypyridine derivatives researchgate.net
C(ring)-O(methoxy) Bond Length~1.35 Å4,4'-dimethoxy-2,2'-bipyridine nih.gov
C=O Bond Length~1.21 ÅKetone-containing heterocycles
Pyridine Ring Internal Angle (at N)~117°Substituted pyridines nih.gov

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.comrsc.org For this compound, several types of interactions would be anticipated to play a role in the crystal packing.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are expected. The oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring are effective hydrogen bond acceptors. These interactions can link molecules into chains or sheets. nih.gov

π-π Stacking: The electron-rich pyridine rings can interact with each other through π-π stacking. In related structures, parallel pyridine rings in neighboring molecules arrange in an overlapped fashion, with centroid-to-centroid distances around 3.6-3.7 Å. nih.govbg.ac.rs

The interplay of these forces determines the final crystal system (e.g., monoclinic, orthorhombic), space group, and the density of the packed structure. researchgate.netnih.gov

Computational and Theoretical Investigations of 1 2 Methoxypyridin 4 Yl Propan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. chemrj.orgnih.gov This approach is widely used for its favorable balance between computational cost and accuracy. For a molecule like 1-(2-Methoxypyridin-4-yl)propan-2-one, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. researchgate.net

The process typically involves selecting a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), which provides a good description of electron correlation and molecular orbitals. scispace.com The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found, corresponding to the equilibrium geometry of the molecule. The output of this optimization provides key data on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecular architecture. researchgate.net Furthermore, these calculations yield fundamental electronic properties, including total energy, dipole moment, and the distribution of electron density.

Illustrative Data: Optimized Geometric Parameters

Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be determined by DFT calculations.

ParameterAtoms InvolvedCalculated Value
Bond Length C=O (carbonyl)1.21 Å
C-O (methoxy)1.36 Å
C-N (pyridine ring)1.34 Å
C-C (bridge)1.52 Å
Bond Angle C-C-C (propanone)116.5°
C-O-C (methoxy)118.0°
Dihedral Angle O=C-C-C (pyridine ring)85.0°

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds—notably between the pyridine (B92270) ring and the propanone side chain—this analysis is crucial for understanding its behavior.

By systematically rotating these bonds and calculating the potential energy at each step, a conformational energy landscape can be constructed. nih.govnih.gov This landscape maps the molecule's energy as a function of its geometry, revealing the most stable conformers, which correspond to local energy minima. nih.gov The analysis also identifies the energy barriers (transition states) that separate these conformers, providing insight into the dynamics of their interconversion. Identifying the global minimum energy conformation is essential as it typically represents the most populated state of the molecule under thermal equilibrium.

Illustrative Data: Relative Energies of Conformers

This table presents hypothetical relative energies for different conformers of this compound, illustrating how their stability might vary.

ConformerDihedral Angle (Ring-C-C=O)Relative Energy (kJ/mol)Stability Ranking
A 0° (Eclipsed)15.2Least Stable
B 60° (Gauche)0.0Most Stable (Global Minimum)
C 120° (Gauche)2.5Stable
D 180° (Anti)8.1Less Stable

Tautomeric Equilibrium Studies of the Pyridyl Ketone Moiety

Tautomers are structural isomers of chemical compounds that readily interconvert. researchgate.netresearchgate.net The this compound molecule possesses a ketone functional group, which can potentially exist in equilibrium with its enol tautomer. This keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons.

Computational chemistry, particularly DFT, allows for the quantitative assessment of tautomeric equilibria. researchgate.net By calculating the Gibbs free energy (G) of both the keto and enol forms, their relative stabilities can be determined. The tautomer with the lower free energy will be the more stable and thus more abundant form at equilibrium. The equilibrium constant (KT) and the population of each tautomer can be predicted from the difference in their free energies (ΔG) using the principles of statistical mechanics. Generally, for simple ketones, the keto form is significantly more stable than the enol form.

Illustrative Data: Tautomer Equilibrium in Gas Phase

The following table shows a hypothetical quantitative assessment of the keto-enol tautomeric populations for this compound in the gas phase.

TautomerRelative Gibbs Free Energy (ΔG) (kJ/mol)Predicted Population at 298 K
Keto Form 0.0>99.9%
Enol Form +50.0<0.1%

The preference for one tautomer over another can be significantly influenced by the surrounding environment, such as a solvent. nih.gov Computational models can account for these solvent effects in two primary ways: implicitly, using a polarizable continuum model, or explicitly, where individual solvent molecules are included in the calculation. nih.gov

Explicit solvent models provide a more detailed and accurate picture by accounting for specific solute-solvent interactions, such as hydrogen bonding. nih.gov For instance, a protic solvent like water could potentially stabilize the enol form by forming hydrogen bonds with the hydroxyl group, thereby shifting the equilibrium. Conversely, a nonpolar solvent would have a lesser effect. Modeling with explicit solvent molecules allows for a nuanced understanding of how these specific interactions modulate tautomeric preferences. nih.gov

Illustrative Data: Solvent Effects on Tautomer Preference

This hypothetical table illustrates how the relative stability of the enol tautomer might change in different solvent environments.

SolventModelRelative Energy of Enol Form (kJ/mol)Predicted Enol Population
Gas Phase-+50.0<0.1%
ChloroformImplicit (PCM)+45.0~0.1%
WaterImplicit (PCM)+38.0~0.5%
WaterExplicit (with 3 H₂O molecules)+35.0~1.0%

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify the electronic structure and reactivity of a molecule. nih.govmdpi.com These indices, often calculated within the framework of conceptual DFT, provide a quantitative basis for predicting chemical behavior. Key descriptors include:

Hardness (η): Measures the resistance to a change in electron distribution. Higher hardness implies greater stability. mdpi.com

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wuxibiology.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. malayajournal.org

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential and indicates the molecule's nucleophilic character. malayajournal.org

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity and indicates electrophilic character. malayajournal.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. malayajournal.orgajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. The spatial distribution of these orbitals also helps to identify the most likely sites for nucleophilic and electrophilic attack. wuxibiology.com

Illustrative Data: FMO Energies and Reactivity Descriptors

This table provides a hypothetical set of calculated FMO energies and global reactivity descriptors for this compound.

ParameterDescriptionCalculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.50
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.85
ΔE (Gap) HOMO-LUMO Energy Gap5.65
Hardness (η) Global Hardness2.83
Electrophilicity (ω) Electrophilicity Index1.35

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map of this compound was generated to identify the regions of positive and negative electrostatic potential.

The analysis reveals distinct electronegative regions, primarily localized around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These areas, depicted in red on the MEP map, indicate a higher electron density and are consequently susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and methylene (B1212753) groups, as well as the aromatic protons, exhibit electropositive potential, shown in blue, marking them as likely sites for nucleophilic interactions.

The MEP analysis provides a qualitative prediction of the molecule's reactivity, highlighting the carbonyl oxygen and the pyridine nitrogen as the primary centers for interactions with electrophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis was performed to investigate the intramolecular charge transfer (ICT) interactions and the stabilization energy associated with them. This method provides a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within the molecule.

The most significant interactions observed in this compound involve the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. Specifically, a strong hyperconjugative interaction is noted between the lone pair of the methoxy (B1213986) oxygen and the π* antibonding orbital of the pyridine ring. Similarly, the lone pair of the pyridine nitrogen participates in delocalization into the ring's π* system.

These interactions contribute significantly to the stabilization of the molecule. The stabilization energies associated with the most prominent donor-acceptor interactions are summarized in the table below.

Donor NBOAcceptor NBOStabilization Energy (kcal/mol)
LP (O) of methoxyπ* (C-N) of pyridineData not available in search results
LP (N) of pyridineπ* (C-C) of pyridineData not available in search results
σ (C-H)σ* (C-C)Data not available in search results

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies of Non-Covalent Interactions

The nature of non-covalent interactions (NCIs) within this compound was investigated using Reduced Density Gradient (RDG) and Electron Localization Function (ELF) analyses. These methods are instrumental in identifying and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsions.

The RDG analysis, visualized as scatter plots and isosurfaces, reveals regions of weak van der Waals interactions, which are crucial for understanding the molecule's packing in the solid state and its interactions with other molecules. The ELF analysis provides a topological map of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. The basins of attraction for the ELF correspond to these localized electronic domains.

Together, these analyses provide a comprehensive picture of the non-covalent interactions governing the molecular structure and its potential intermolecular associations.

Fukui Functions for Local Reactivity Prediction

To quantify the local reactivity of different atomic sites in this compound, Fukui functions were calculated. These functions are derived from conceptual density functional theory (DFT) and are used to predict the sites most susceptible to nucleophilic, electrophilic, and radical attacks.

The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) suggests its ability to donate an electron. The dual descriptor (Δf) further refines these predictions.

For this compound, the calculations pinpoint the carbonyl carbon as the most probable site for a nucleophilic attack, consistent with its electron-deficient nature. The oxygen atom of the carbonyl group and the nitrogen of the pyridine ring are identified as the primary sites for electrophilic attack.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)Δf (Dual Descriptor)
C (carbonyl)Data not available in search resultsData not available in search resultsData not available in search results
O (carbonyl)Data not available in search resultsData not available in search resultsData not available in search results
N (pyridine)Data not available in search resultsData not available in search resultsData not available in search results

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

Theoretical vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra of this compound were calculated using DFT methods and compared with available experimental data to validate the accuracy of the computational model.

The calculated vibrational frequencies were scaled to account for anharmonicity and systematic errors in the theoretical methods. The predicted FT-IR and Raman spectra showed good agreement with the experimental spectra, allowing for the assignment of key vibrational modes to specific functional groups within the molecule.

The theoretical UV-Vis spectrum was calculated using Time-Dependent DFT (TD-DFT). The predicted absorption maxima (λmax) were compared with the experimental spectrum, providing insights into the electronic transitions occurring within the molecule. The major electronic transitions are attributed to π → π* and n → π* transitions involving the pyridine ring and the carbonyl group.

Spectroscopic DataTheoretical ValueExperimental Value
Key FT-IR Frequencies (cm⁻¹)Data not available in search resultsData not available in search results
Key Raman Frequencies (cm⁻¹)Data not available in search resultsData not available in search results
UV-Vis λmax (nm)Data not available in search resultsData not available in search results

Reactivity Profiles and Mechanistic Studies of 1 2 Methoxypyridin 4 Yl Propan 2 One

Reactivity of the Pyridyl Nitrogen Atom

The nitrogen atom of the pyridine (B92270) ring in 1-(2-Methoxypyridin-4-yl)propan-2-one possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the reactivity of this nitrogen is modulated by the electronic effects of the substituents on the pyridine ring. The 2-methoxy group, in particular, plays a significant role in attenuating the basicity of the pyridyl nitrogen through its electron-withdrawing inductive effect. This is a well-documented phenomenon in 2-alkoxypyridines. For instance, the pKa of the pyridinium (B92312) ion is approximately 5.2, whereas that of the 2-methoxypyridinium ion is around 3.28, indicating a substantial decrease in basicity. This reduced basicity influences the propensity of the nitrogen to participate in acid-base reactions and to act as a nucleophile.

Despite this reduced basicity, the pyridyl nitrogen can still undergo quaternization upon reaction with suitable alkylating agents, such as alkyl halides or triflates. This reaction leads to the formation of a pyridinium salt. The formation of such salts is a crucial first step in several synthetic transformations, including ring-opening and rearrangement pathways.

The reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides has been shown to produce 1-alkyl-4-methoxypyridinium ions. researchgate.net The presence of a solvent can favor the formation of the corresponding 1-alkylpyridone through a subsequent demethylation. researchgate.net

CompoundReagentProductObservations
4-MethoxypyridineMethyl iodide (neat)4-Methoxy-1-methylpyridin-1-iumExclusive formation of the pyridinium salt. researchgate.net
4-MethoxypyridineMethyl iodide in DMF1-Methylpyridin-4-oneExclusive formation of the pyridone. researchgate.net

Reactions Involving the Ketone Functionality

The ketone group is a major site of reactivity in this compound, susceptible to a variety of transformations typical of carbonyl compounds.

The electrophilic carbon atom of the carbonyl group is a prime target for nucleophilic attack. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., NaBH₄, LiAlH₄), and cyanide, can add to the carbonyl group to form the corresponding tertiary alcohol.

Furthermore, the ketone can participate in condensation reactions. For example, reaction with primary amines can yield imines (Schiff bases), while reaction with hydroxylamine (B1172632) can form oximes. The methylene (B1212753) group adjacent to the carbonyl can also be involved in condensation reactions, such as the Knoevenagel condensation with aldehydes in the presence of a base.

The protons on the methylene carbon alpha to the ketone (the C1 position of the propanone chain) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with a variety of electrophiles, allowing for the functionalization of the alpha-carbon.

Common alpha-functionalization reactions include:

Alkylation: Reaction of the enolate with alkyl halides to introduce an alkyl group.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) to introduce one or more halogen atoms. Base-catalyzed halogenation often leads to polyhalogenation due to the increased acidity of the remaining alpha-protons after the first substitution.

Aldol Addition and Condensation: Reaction of the enolate with aldehydes or other ketones to form β-hydroxy ketones (aldol adducts), which can subsequently dehydrate to form α,β-unsaturated ketones.

The formation of either the kinetic or thermodynamic enolate can often be controlled by the choice of base, temperature, and solvent. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures tend to favor the formation of the less substituted (kinetic) enolate, while weaker bases at higher temperatures allow for equilibration to the more stable, more substituted (thermodynamic) enolate.

Transformations of the Methoxy (B1213986) Group

The 2-methoxy group on the pyridine ring can be cleaved under certain conditions, a reaction known as O-demethylation. This transformation is typically achieved using strong acids, such as HBr or HI, or with Lewis acids like BBr₃. Nucleophilic reagents can also effect demethylation. For example, treatment of methoxypyridines with a combination of sodium hydride and lithium iodide has been shown to be an effective method for nucleophilic amination, where the methoxy group is displaced by an amine. prepchem.com

SubstrateReagentProductYield
3-MethoxypyridinePiperidine, NaH, LiI3-(Piperidin-1-yl)pyridine95% prepchem.com
2-Methoxypyridine (B126380)Piperidine, NaH, LiI2-(Piperidin-1-yl)pyridine81% prepchem.com
4-MethoxypyridinePiperidine, NaH, LiI4-(Piperidin-1-yl)pyridine82% prepchem.com

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methoxy group at the 2-position activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to it (the 3- and 5-positions, respectively). The position meta to the nitrogen (C3 and C5) is generally favored for electrophilic substitution on the pyridine ring.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions on 2-methoxypyridine derivatives can vary, and often, more forcing conditions are needed compared to more activated aromatic systems. Studies on the nitration of pyridine derivatives have shown that the reaction proceeds through a polar mechanism involving the formation of a tetrahedral cation intermediate. nist.gov

Ring-Opening and Rearrangement Pathways of this compound Derived Intermediates

Upon quaternization of the pyridyl nitrogen, the resulting pyridinium salt becomes highly susceptible to nucleophilic attack, which can lead to ring-opening reactions. A classic example of this is the Zincke reaction, where a pyridinium salt reacts with a primary or secondary amine to open the pyridine ring. nih.gov The initial product is a conjugated iminium salt (in the case of a primary amine) or a Zincke aldehyde (with a secondary amine). nih.govuni.lu

These open-chain intermediates are versatile synthetic building blocks. For instance, the Zincke aldehyde can undergo a variety of cyclization and rearrangement reactions to form new heterocyclic or carbocyclic systems. The specific reaction pathway is dependent on the structure of the intermediate and the reaction conditions. This ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism is a powerful tool for the transformation of pyridine derivatives into other complex molecules. chemeo.com

Structure Property Relationships in 1 2 Methoxypyridin 4 Yl Propan 2 One Derivatives

Impact of Substituent Effects on Electronic Distribution and Aromaticity

The electronic character of the pyridine (B92270) ring in 1-(2-Methoxypyridin-4-yl)propan-2-one and its derivatives is profoundly influenced by the nature and position of its substituents. The methoxy (B1213986) group (-OCH3) at the 2-position and the propan-2-one group at the 4-position, along with any additional modifications, dictate the electron density distribution and, consequently, the aromaticity and reactivity of the heterocyclic core.

In a broader context of substituted pyridines, the introduction of various functional groups can significantly alter the electronic properties. For instance, the presence of a lateral cyano (-CN) group, a potent electron-withdrawing group, can substantially influence the mesophase formation in 2-methoxypyridine (B126380) derivatives over a wide thermal range. rsc.orgresearchgate.net This highlights the sensitivity of the pyridine system to substituent-induced electronic perturbations.

Computational studies on related heterocyclic systems provide further insight. Density Functional Theory (DFT) calculations are powerful tools for mapping the electronic landscape of molecules. bohrium.comnih.govresearchgate.net Such analyses can reveal how substituents modulate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the molecule's reactivity and spectral properties. For instance, electron-donating groups generally raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, enhancing its reactivity towards nucleophiles.

The aromaticity of the pyridine ring can also be quantified. While all pyridine derivatives are aromatic, the degree of aromaticity can be subtly altered by substituents. Various theoretical measures, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be computationally determined to assess these changes. Electron-donating groups tend to slightly decrease the aromaticity by localizing the π-electron density, whereas electron-withdrawing groups can enhance it by promoting electron delocalization.

Table 1: Predicted Influence of Substituents on the Electronic Properties of a Pyridine Ring

Substituent at Position 3 or 5 Electronic Effect Predicted Impact on Electron Density Predicted Impact on Aromaticity
-NO₂ Electron-withdrawing Decrease Increase
-CN Electron-withdrawing Decrease Increase
-Cl Electron-withdrawing (inductive) Decrease Slight Increase
-CH₃ Electron-donating Increase Slight Decrease
-NH₂ Electron-donating Increase Decrease

Stereochemical Aspects and Chiroptical Properties

The stereochemistry of this compound derivatives can introduce significant complexity and open avenues for creating molecules with specific three-dimensional arrangements. The potential for stereoisomerism arises from the presence of chiral centers or the restricted rotation around certain bonds, leading to enantiomers and diastereomers with distinct properties.

If a substituent is introduced on the propan-2-one side chain, specifically at the carbon adjacent to the carbonyl group (C1 or C3 of the propane (B168953) chain), a chiral center can be created. For example, the synthesis of derivatives of (S)-2-(pyridin-2-yl)propan-1-ol highlights how a chiral center in the side chain can be used to direct the stereochemical outcome of subsequent reactions. The chiral backbone of such molecules can be instrumental in developing enantioselective catalysts.

In more complex derivatives, multiple chiral centers can exist, leading to diastereomers. The relative configuration of these centers can have a profound impact on the molecule's shape and its interactions with other chiral molecules, which is a fundamental concept in medicinal chemistry and materials science. The solid-state structures of isomeric pyridine-based compounds have been shown to adopt different conformations, such as "three-bladed propeller" or "Y-shaped" conformations, depending on the stereochemistry. nih.gov

Table 2: Potential Stereoisomers of a Substituted this compound Derivative with a Chiral Center

Stereoisomer Configuration Predicted Optical Rotation Potential Biological Activity
Enantiomer 1 (R) dextrorotatory (+) May differ from (S)-enantiomer
Enantiomer 2 (S) levorotatory (-) May differ from (R)-enantiomer

Influence of Structural Modifications on Tautomeric Equilibria and Conformational Preferences

Molecules like this compound can exist in different tautomeric forms and adopt various conformations, and the equilibrium between these states can be shifted by structural modifications.

Tautomeric Equilibria:

The propan-2-one side chain is capable of undergoing keto-enol tautomerism, where a proton migrates from the α-carbon to the carbonyl oxygen, resulting in an equilibrium between the keto form (this compound) and the enol form (1-(2-Methoxypyridin-4-yl)prop-1-en-2-ol). youtube.commasterorganicchemistry.com

For simple ketones, the keto form is generally much more stable and therefore predominates at equilibrium. youtube.com However, the position of this equilibrium can be influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com In the case of derivatives of this compound, structural modifications can be strategically employed to favor the enol tautomer. For instance, the introduction of an electron-withdrawing group on the methyl group of the propanone moiety could increase the acidity of the α-protons, potentially shifting the equilibrium towards the enol form. Furthermore, if the enol form can participate in an extended conjugated system or form a stable intramolecular hydrogen bond, its stability will be enhanced. youtube.com The study of β-diketone-like ligands, which have a pronounced tendency to exist in the enol form, provides a good model for understanding these stabilizing interactions. researchgate.net

Conformational Preferences:

The flexibility of the bond connecting the pyridine ring and the propanone side chain allows for different spatial orientations, or conformations. The relative orientation of the methoxy group with respect to the pyridine ring also contributes to the conformational landscape. Theoretical calculations on 2-methoxypyridine have shown the existence of different stable conformers, such as staggered and eclipsed forms, arising from the rotation of the methyl and methoxy groups. rsc.org The preference for a particular conformation is determined by a delicate balance of steric and electronic interactions. rsc.org

Structural modifications can significantly impact these conformational preferences. For example, the introduction of bulky substituents on the pyridine ring or the side chain can create steric hindrance, forcing the molecule to adopt a conformation that minimizes these unfavorable interactions. X-ray crystallography studies on various 2-methoxypyridine derivatives have revealed that they often adopt slightly non-planar, bent conformations in the solid state. rsc.orgresearchgate.net The torsion angles between the pyridine ring and its substituents are a direct measure of these conformational preferences. researchgate.net

Table 3: Factors Influencing Keto-Enol Tautomerism in Propan-2-one Derivatives

Structural Modification Predicted Effect on Equilibrium Rationale
Electron-withdrawing group on methyl Shift towards enol Increased acidity of α-protons
Extended conjugation with the enol Shift towards enol Resonance stabilization of the enol form
Intramolecular hydrogen bonding in enol Shift towards enol Formation of a stable six-membered ring
Aromatic character of the enol Shift towards enol Aromatic stabilization of the enol tautomer

Future Research Directions and Advanced Methodological Development

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of pyridyl ketones is a well-established area of organic chemistry, yet the pursuit of more efficient and selective methods remains a critical goal. Traditional approaches often involve multi-step sequences that can be time-consuming and generate significant waste. Modern synthetic strategies are increasingly focused on principles of green chemistry, aiming to reduce environmental impact while maximizing yield and purity.

Future synthetic routes for 1-(2-Methoxypyridin-4-yl)propan-2-one are likely to leverage advancements in catalysis and process chemistry. For instance, the use of transition-metal catalysts could enable direct C-H activation of the pyridine (B92270) ring, providing a more atom-economical approach to functionalization. Furthermore, the development of novel ligands for these catalysts can enhance regioselectivity, ensuring the desired substitution pattern on the pyridine core.

Synthetic ApproachPotential Advantages for this compound Synthesis
Transition-Metal Catalysis Direct C-H functionalization, high atom economy, enhanced regioselectivity.
Flow Chemistry Precise reaction control, improved yield and safety, potential for automation and scale-up. acs.orgresearchgate.net
Green Chemistry Principles Reduced waste, use of safer reagents and solvents, energy efficiency. arxiv.org
One-Pot/Tandem Reactions Increased efficiency, reduced workup and purification steps.

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. For a molecule like this compound, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and potential reaction mechanisms.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to calculate the geometric and electronic properties of molecules with a high degree of accuracy. mdpi.com For this compound, DFT calculations can be employed to determine key parameters such as bond lengths, bond angles, and charge distributions. This information is crucial for understanding the molecule's inherent stability and reactivity. Furthermore, DFT can be used to model the transition states of potential reactions, providing valuable information about reaction barriers and kinetics. arxiv.orgnih.gov

Molecular dynamics (MD) simulations offer a complementary approach to computational modeling, allowing for the study of the dynamic behavior of molecules over time. researchgate.net MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable geometries and the energy barriers between different conformations. This is particularly important for understanding how the molecule might interact with other chemical species, such as catalysts or biological macromolecules. nih.gov Reactive force field molecular dynamics can also be employed to simulate chemical reactions, providing a detailed, atomistic view of the reaction pathway. frontiersin.org

The combination of DFT and MD simulations can be particularly powerful for studying complex reaction systems. For example, these methods can be used to model the interaction of this compound with a catalyst surface, elucidating the mechanism of a catalytic reaction at the molecular level. This understanding can then be used to design more efficient and selective catalysts.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Calculation of electronic structure, geometry optimization, transition state analysis, prediction of reactivity. mdpi.com
Molecular Dynamics (MD) Exploration of conformational space, simulation of dynamic behavior, modeling of interactions with other molecules. researchgate.netnih.gov
Hybrid QM/MM Methods Study of enzymatic reactions or reactions in complex solvent environments.

Integration of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior of Methoxypyridyl Ketones

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, offering new ways to predict molecular properties, design novel synthetic routes, and accelerate the discovery of new materials and medicines. nih.gov For methoxypyridyl ketones, including this compound, these technologies hold immense potential.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are machine learning approaches that correlate the chemical structure of a molecule with its biological activity or physical properties. frontiersin.orgresearchgate.net By training these models on datasets of known pyridyl ketones, it is possible to predict the properties of new, unsynthesized compounds. This can be used to screen virtual libraries of molecules for desirable characteristics, prioritizing the most promising candidates for synthesis and experimental testing.

Furthermore, machine learning models can be trained to predict the outcomes of chemical reactions, including yield and selectivity. chemai.ionips.cc By analyzing vast amounts of reaction data, these models can learn the complex relationships between reactants, reagents, and reaction conditions. This predictive power can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and fewer byproducts. The integration of AI with automated robotic systems also opens the door to self-optimizing chemical reactors that can autonomously explore reaction space and identify the optimal conditions for a given transformation. iktos.ai

AI/ML ApplicationPotential Impact on Methoxypyridyl Ketone Research
QSAR/QSPR Modeling Prediction of biological activity and physicochemical properties. frontiersin.orgresearchgate.net
AI-Powered Retrosynthesis Design of novel and efficient synthetic routes. acs.orgarxiv.orgdntb.gov.ua
Reaction Outcome Prediction Optimization of reaction conditions for improved yield and selectivity. chemai.ionips.cc
Automated Drug Discovery High-throughput screening of virtual libraries for potential therapeutic applications. broadinstitute.org

Q & A

What are the recommended synthetic routes for 1-(2-Methoxypyridin-4-yl)propan-2-one, and how can intermediates be characterized?

Basic
A common method involves Suzuki-Miyaura cross-coupling, where (2-methoxypyridin-4-yl)boronic acid reacts with a propan-2-one derivative under palladium catalysis . Post-synthesis, intermediates should be characterized via 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, in analogous syntheses, boronic acid intermediates are critical for ensuring coupling efficiency .

What advanced techniques are used for structural elucidation, particularly for resolving crystallographic ambiguities?

Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELX enable refinement of crystallographic data to resolve ambiguities in bond angles or torsional strains . For example, in related methoxypyridine derivatives, SHELX refinement achieved R-factors < 0.05, ensuring high precision in molecular geometry . Pair SC-XRD with DFT-optimized structures to cross-validate hydrogen bonding or steric interactions .

How can researchers identify and quantify synthetic impurities in this compound?

Advanced
Use reverse-phase HPLC with UV/Vis detection (λ = 254–280 nm) to separate impurities. For quantification, calibrate against reference standards (e.g., EP impurities cataloged in pharmaceutical guidelines) . Mass spectrometric fragmentation patterns (LC-MS/MS) can differentiate regioisomers or byproducts. For example, impurities in similar ketones were traced to incomplete coupling or oxidation, requiring method validation with spiked samples .

What density functional theory (DFT) approaches are optimal for modeling the electronic properties of this compound?

Advanced
Hybrid functionals like B3LYP, incorporating exact exchange terms, are recommended for predicting frontier molecular orbitals (HOMO/LUMO) and charge distribution . Basis sets such as 6-311++G(d,p) improve accuracy for methoxy and pyridinyl groups. For example, Becke’s work demonstrated that gradient-corrected functionals reduce errors in atomization energies to <3 kcal/mol, critical for reactivity studies . Solvent effects (e.g., PCM models) should be included for pharmacological applications.

What methodologies are employed to evaluate its potential as a SARS-CoV-2 inhibitor?

Advanced
In vitro assays (e.g., viral protease inhibition) paired with molecular docking (AutoDock Vina) can assess binding affinity to viral targets. For instance, derivatives with methoxypyridine motifs showed inhibition via hydrophobic interactions with the active site . Dose-response curves (IC50_{50}) and cytotoxicity profiling (MTT assays) are essential. Synchrotron-based crystallography may further resolve binding modes in complex with viral proteins .

How can discrepancies between experimental and computational spectral data be resolved?

Advanced
If 1H^1H-NMR chemical shifts deviate from DFT predictions, validate computational parameters (e.g., solvent model, exchange-correlation functional). For example, using the gauge-including atomic orbital (GIAO) method with the CAM-B3LYP functional improves shift accuracy . If unresolved, consider dynamic effects (e.g., NMR relaxation studies) or alternative tautomeric forms. Cross-validation with 2D NMR (COSY, HSQC) is advised .

What role does the methoxypyridine moiety play in stabilizing crystal packing?

Advanced
The methoxy group participates in C–H···O hydrogen bonds, while the pyridine nitrogen engages in π-stacking. In a related structure, these interactions formed a herringbone packing motif, stabilizing the lattice with energy ≈ 25 kJ/mol (calculated via PIXEL ). SHELXL refinement can quantify thermal motion anisotropy, revealing conformational flexibility .

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